

1-Aminopiperidine: A Versatile Scaffold for the Synthesis of Novel Heterocycles

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Compound of Interest

Compound Name: 1-Aminopiperidine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminopiperidine, a cyclic hydrazine derivative, has emerged as a pivotal building block in synthetic and medicinal chemistry.^[1] Its unique structural features, combining a conformationally restricted piperidine ring with a reactive N-amino group, offer a versatile platform for the construction of a diverse array of novel heterocyclic systems. These resulting heterocycles are of significant interest as they often form the core of biologically active molecules, including pharmaceuticals and agrochemicals.^{[1][2][3]} The piperidine moiety can enhance solubility and bioavailability, while the exocyclic amine provides a reactive handle for various cyclization and functionalization reactions.^[1] This guide provides a comprehensive overview of **1-aminopiperidine**'s properties, its application in the synthesis of key heterocycles such as pyrazoles and pyridazines, and detailed experimental protocols for its use.

Physicochemical and Spectroscopic Properties of 1-Aminopiperidine

A thorough understanding of the starting material's properties is crucial for its effective use in synthesis. **1-Aminopiperidine** is a colorless to yellow liquid at room temperature.^[4] Its key physical and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of **1-Aminopiperidine**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₂ N ₂	[4]
Molecular Weight	100.16 g/mol	[5]
CAS Number	2213-43-6	[4]
Appearance	Clear colorless to yellow liquid	[4]
Boiling Point	146 °C / 730 mmHg	[6]
Density	0.928 g/mL at 25 °C	[6]
Refractive Index (n _{20/D})	1.475	[6]
SMILES	C1CCN(CC1)N	[5]
InChIKey	LWMPFIOTEAXAGV-UHFFFAOYSA-N	[4]

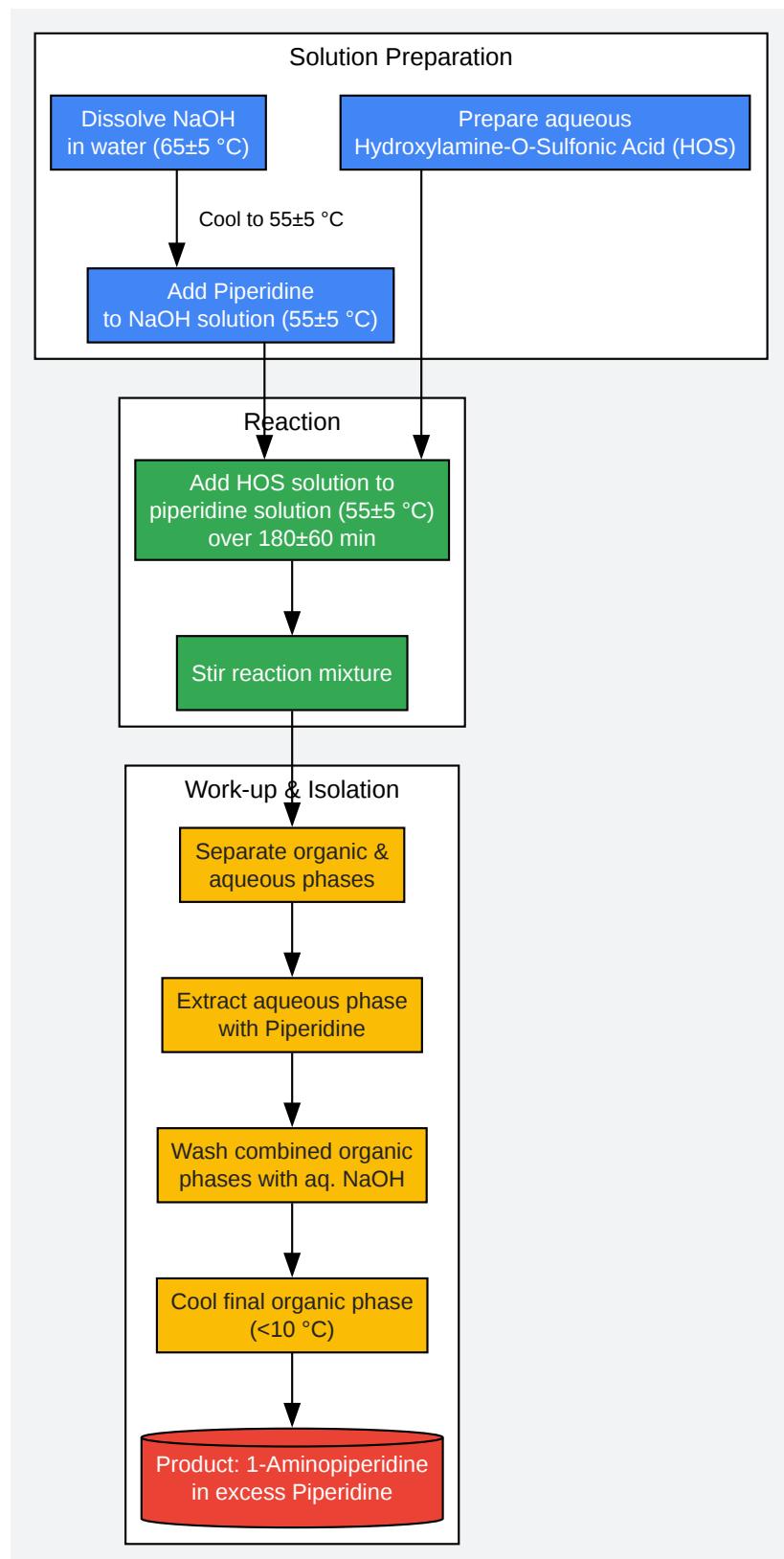
Table 2: Spectroscopic Data of **1-Aminopiperidine**

Spectroscopy	Data Description	Reference(s)
¹ H NMR (CDCl ₃)	Chemical shifts for protons on the piperidine ring and the amino group.	[7][8]
¹³ C NMR	Chemical shifts for the five distinct carbon atoms in the piperidine ring.	[7]
IR Spectrum	Conforms to structure, showing characteristic N-H and C-H stretches.	[4]
Mass Spec (GC-MS)	Molecular ion peak and characteristic fragmentation pattern. Base peak m/z = 100.	[5]

Synthesis of 1-Aminopiperidine

While commercially available, **1-aminopiperidine** can also be synthesized in the laboratory. A common method involves the amination of piperidine using hydroxylamine-O-sulfonic acid (HOS).^[9]

Logical Workflow for 1-Aminopiperidine Synthesis



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Caption: Experimental workflow for the synthesis of **1-aminopiperidine**.

Experimental Protocol: Synthesis of 1-Aminopiperidine from Piperidine

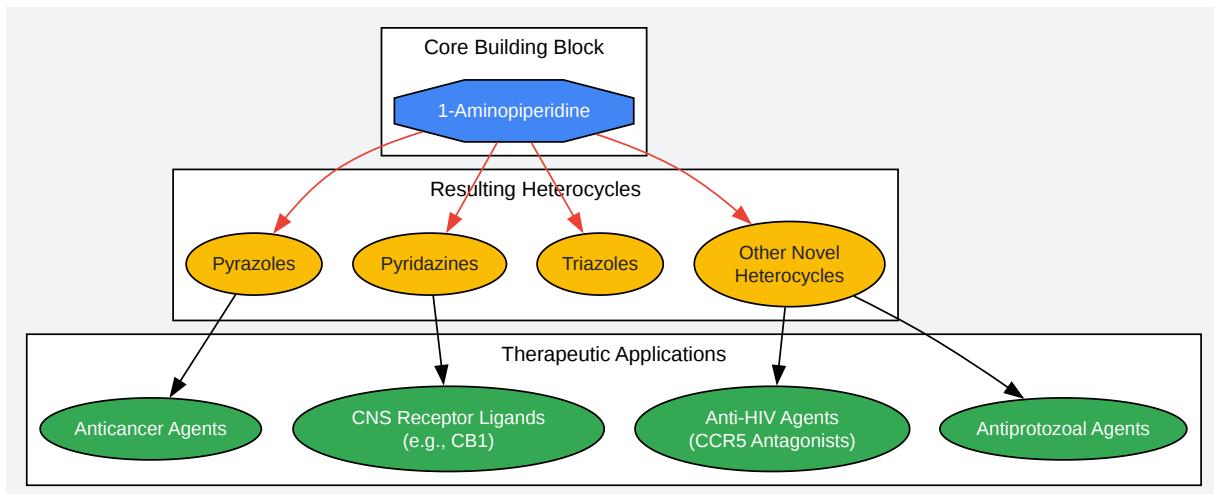
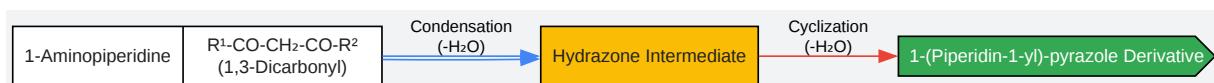
This protocol is adapted from patent literature describing the reaction of piperidine with hydroxylamine-O-sulfonic acid.[9]

- Preparation of Alkaline Piperidine Solution: In a suitable reaction vessel, dissolve sodium hydroxide in water and heat to 65 ± 5 °C to ensure complete dissolution. Cool the solution to 55 ± 5 °C. Add piperidine (a cumulative mole ratio of piperidine to HOS of at least 2:1 is recommended) and stir for 15 minutes.[9] Cool the resulting solution to approximately 40 ± 5 °C.[9]
- Preparation of HOS Solution: Freshly prepare an aqueous solution of hydroxylamine-O-sulfonic acid.
- Reaction: Add the aqueous HOS solution to the alkaline piperidine solution in portions over a period of 1 to 4 hours, maintaining the reaction temperature at 55 ± 5 °C.[9]
- Work-up: After the addition is complete, allow the reaction to stir. Upon completion, cool the mixture and separate the organic and aqueous phases.
- Isolation: The organic phase, containing **1-aminopiperidine** dissolved in excess piperidine, is treated with additional sodium hydroxide solution. The resulting phases are separated. The final organic phase is cooled to below 10 °C to yield the product solution.[9] The **1-aminopiperidine** can be further purified using known techniques if required.

Synthesis of Pyrazoles

1-Aminopiperidine serves as an excellent hydrazine surrogate for the Knorr pyrazole synthesis and related reactions. The condensation with a 1,3-dicarbonyl compound, followed by cyclization, provides direct access to N-piperidinyl pyrazoles. These scaffolds are of interest in medicinal chemistry.[10][11]

Reaction Pathway: Pyrazole Synthesis



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